Digadoglucitol -

Digadoglucitol

Catalog Number: EVT-12512996
CAS Number:
Molecular Formula: C40H69Gd2N9O19
Molecular Weight: 1294.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Digadoglucitol, also known as D-glucitol or sorbitol, is a sugar alcohol derived from glucose. It is classified as a polyol and is commonly used as a sweetener in food products due to its lower caloric content compared to traditional sugars. The compound is particularly valued in the food industry for its ability to retain moisture and enhance the texture of various products.

Source and Classification

Digadoglucitol is naturally found in various fruits, such as apples and pears, and can also be produced synthetically through the reduction of glucose. It falls under the category of carbohydrate compounds, specifically sugar alcohols, which are characterized by their hydroxyl groups (-OH) attached to carbon atoms. This classification highlights its role as a low-calorie sweetener and its potential applications in diabetic-friendly food formulations.

Synthesis Analysis

Methods of Synthesis

The synthesis of digadoglucitol can be achieved through several methods:

  1. Chemical Reduction: The most common method involves the catalytic hydrogenation of glucose. In this process, glucose is treated with hydrogen gas in the presence of a catalyst (such as nickel or platinum), resulting in the conversion of the aldehyde group of glucose into a hydroxyl group, thus forming digadoglucitol.
  2. Enzymatic Synthesis: Another approach utilizes specific enzymes (such as glucose dehydrogenase) to catalyze the reduction of glucose to digadoglucitol. This method is often preferred for its specificity and mild reaction conditions.
  3. Biotechnological Methods: Recent advancements have introduced microbial fermentation techniques where certain bacteria can convert glucose into digadoglucitol under controlled conditions, providing an environmentally friendly alternative to traditional chemical synthesis.

Technical Details

The chemical reaction for the hydrogenation of glucose can be represented as follows:

C6H12O6+H2CatalystC6H14O6\text{C}_6\text{H}_{12}\text{O}_6+\text{H}_2\xrightarrow{\text{Catalyst}}\text{C}_6\text{H}_{14}\text{O}_6

This reaction demonstrates the conversion of glucose (C₆H₁₂O₆) into digadoglucitol (C₆H₁₄O₆) by adding hydrogen.

Molecular Structure Analysis

Structure and Data

The molecular formula for digadoglucitol is C₆H₁₄O₆, indicating it contains six carbon atoms, fourteen hydrogen atoms, and six oxygen atoms. The structure features multiple hydroxyl groups that contribute to its solubility in water and its sweet taste.

The three-dimensional structure can be visualized using molecular modeling software, which shows the arrangement of hydroxyl groups around the carbon skeleton. This spatial configuration plays a crucial role in its functionality as a sweetener and humectant.

Chemical Reactions Analysis

Reactions and Technical Details

Digadoglucitol participates in various chemical reactions typical of sugar alcohols:

  1. Oxidation: Under certain conditions, digadoglucitol can be oxidized to form D-fructose or other derivatives.
  2. Dehydration: When subjected to high temperatures or acidic conditions, it can undergo dehydration reactions to form sorbitan derivatives.
  3. Fermentation: Certain microorganisms can ferment digadoglucitol into ethanol or other byproducts under anaerobic conditions.

These reactions highlight the versatility of digadoglucitol in both industrial applications and biochemical processes.

Mechanism of Action

Process and Data

The mechanism of action for digadoglucitol primarily revolves around its role as a sweetener. It interacts with taste receptors on the tongue, providing a sweet flavor profile without significantly raising blood sugar levels. This property makes it particularly appealing for use in products aimed at individuals with diabetes or those seeking to reduce caloric intake.

Additionally, digadoglucitol has been shown to exhibit osmotic properties, which can help retain moisture in food products, enhancing their shelf life and texture.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 182.17 g/mol
  • Melting Point: Approximately 102 °C
  • Solubility: Highly soluble in water; less soluble in organic solvents.
  • Taste: Sweet flavor profile similar to that of sucrose but with fewer calories.

Chemical Properties

  • Stability: Stable under normal storage conditions; may degrade under extreme heat or acidic environments.
  • Reactivity: Reacts with oxidizing agents; susceptible to fermentation by specific microorganisms.

These properties underline the suitability of digadoglucitol for various applications in food science and nutrition.

Applications

Scientific Uses

Digadoglucitol has several applications across different fields:

  1. Food Industry: Widely used as a low-calorie sweetener in diet foods, candies, and baked goods.
  2. Pharmaceuticals: Employed as a sugar substitute in medicinal formulations for diabetic patients.
  3. Cosmetics: Utilized for its moisturizing properties in skin care products.
  4. Biotechnology: Investigated for potential uses in bioconversion processes due to its fermentable nature.

Properties

Product Name

Digadoglucitol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-[2-hydroxy-3-[[2-hydroxy-3-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propyl]-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]propyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Molecular Formula

C40H69Gd2N9O19

Molecular Weight

1294.5 g/mol

InChI

InChI=1S/C40H75N9O19.2Gd/c50-28-32(54)40(68)39(67)31(53)21-49(19-29(51)17-41-1-5-43(22-33(55)56)9-13-47(26-37(63)64)14-10-44(6-2-41)23-34(57)58)20-30(52)18-42-3-7-45(24-35(59)60)11-15-48(27-38(65)66)16-12-46(8-4-42)25-36(61)62;;/h29-32,39-40,50-54,67-68H,1-28H2,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66);;/q;2*+3/p-6/t29?,30?,31-,32+,39+,40+;;/m0../s1

InChI Key

ABNHNZKKSQVAOS-OMSVLNLVSA-H

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(CN(CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)CC(C(C(C(CO)O)O)O)O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3]

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3]

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